![molecular formula C9H10N4O B1489900 3-(azetidin-3-il)-1H-imidazo[4,5-b]piridin-2(3H)-ona CAS No. 1452561-18-0](/img/structure/B1489900.png)
3-(azetidin-3-il)-1H-imidazo[4,5-b]piridin-2(3H)-ona
Descripción general
Descripción
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de Akt en la Terapia del Cáncer
Este compuesto ha sido identificado como un potencial inhibidor de Akt. Akt, también conocida como proteína quinasa B, es un componente crítico de la vía PI3K/Akt/mTOR, que a menudo está desregulada en los cánceres . Los inhibidores dirigidos a Akt pueden prevenir la fosforilación y activación de proteínas aguas abajo, inhibiendo así el crecimiento y la supervivencia de las células cancerosas. La capacidad del compuesto para unirse a la hendidura de unión al ATP de Akt y su eficacia en la inhibición de la activación de Akt y su diana aguas abajo PRAS40 in vitro, así como los estudios farmacodinámicos y farmacocinéticos in vivo, lo convierten en un candidato prometedor para la terapia del cáncer .
Modulación Alostérica de las Quinasas
El análisis estructural de este compuesto unido a Akt ha revelado que actúa mediante un mecanismo distinto a los inhibidores ATP-competitivos del dominio quinasa . Esto sugiere su papel como un modulador alostérico, que puede ser crucial para el diseño de fármacos con menos efectos secundarios debido a la modulación selectiva de la actividad de la quinasa.
Reposición de Medicamentos
Las propiedades de unión únicas del compuesto lo convierten en un candidato para la reposición de medicamentos. Los estudios computacionales de reposición de medicamentos han demostrado que los inhibidores alostéricos de Akt pueden ser efectivos contra el cáncer de pulmón de células no pequeñas . Este enfoque puede reducir significativamente el tiempo y el costo asociados con el desarrollo de medicamentos.
Farmacocinética y Farmacodinámica
El compuesto ha demostrado propiedades farmacocinéticas y farmacodinámicas favorables en modelos de ratón . Estas propiedades incluyen la biodisponibilidad oral y la inhibición efectiva de la activación de Akt y los efectores aguas abajo después de la dosificación oral, lo cual es esencial para el desarrollo de fármacos administrados por vía oral.
Biología Estructural y Cristalografía
La estructura cristalina de Akt1 en complejo con este compuesto proporciona información valiosa sobre las interacciones moleculares y los cambios conformacionales al unirse . Esta información es vital para el diseño racional de nuevos inhibidores y la comprensión de la relación estructura-actividad.
Inducción de Apoptosis en la Leucemia
La investigación ha indicado que los derivados de pirimidina-5-carbonitrilo, que comparten una estructura central similar a este compuesto, pueden inducir la apoptosis en las células leucémicas a través de la inhibición del eje PI3K/Akt . Esto destaca la posible aplicación de este compuesto en la inducción de la muerte celular programada en las células cancerosas.
Análisis Bioquímico y Biofísico
El compuesto se ha utilizado en estrategias de análisis bioquímico y biofísico para identificar y optimizar inhibidores de Akt1 de molécula pequeña . Esta aplicación es crucial para el descubrimiento y desarrollo de fármacos en etapas tempranas.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(Azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is the protein kinase B, also known as Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound acts as an ATP-independent inhibitor of Akt . It binds to Akt in a distinct manner compared to ATP-competitive inhibitors . The binding of this compound results in the occlusion of the ATP binding cleft by a number of hydrophobic residues . This prevents ATP from binding, thereby inhibiting the activation of Akt .
Biochemical Pathways
The inhibition of Akt affects several downstream pathways. One of the key targets is PRAS40, a substrate of Akt . The inhibition of Akt leads to a decrease in the phosphorylation of PRAS40 . Another downstream effector that is affected is p70S6, a kinase involved in protein synthesis .
Pharmacokinetics
The compound has been shown to be orally bioavailable . In vivo pharmacodynamic and pharmacokinetic studies have demonstrated that the compound is effective at inhibiting the activation of Akt and its downstream effectors following oral dosing in mice .
Result of Action
The result of the action of the compound is a potent inhibition of intracellular Akt activation . This leads to a decrease in the phosphorylation of downstream targets such as PRAS40 and p70S6 . The inhibition of these proteins can lead to a decrease in cell proliferation and an increase in apoptosis, making this compound potentially useful in the treatment of cancers .
Propiedades
IUPAC Name |
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-9-12-7-2-1-3-11-8(7)13(9)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJTZJCSFVLALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



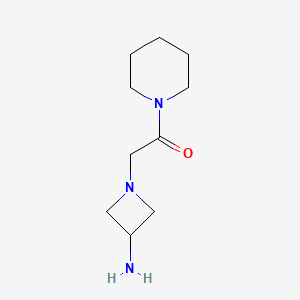

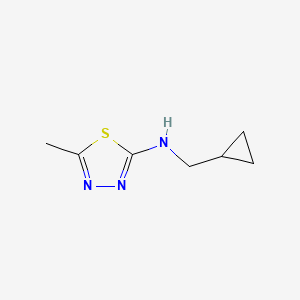
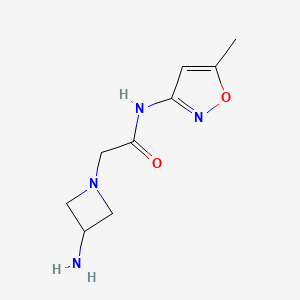
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)
![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
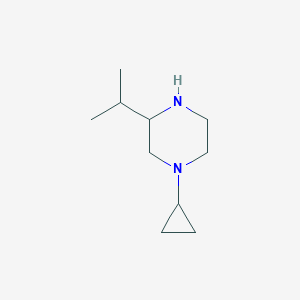
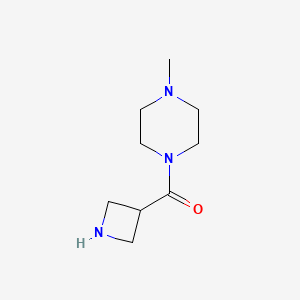
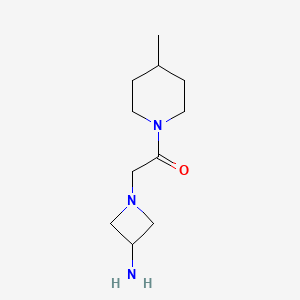
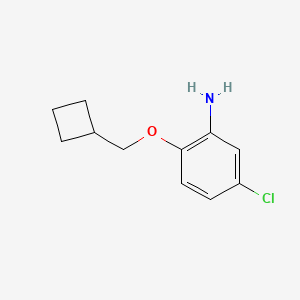
![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)
